molecular formula C11H11N3O2 B2658816 N-allyl-N'-(1,3-benzoxazol-6-yl)urea CAS No. 860785-09-7

N-allyl-N'-(1,3-benzoxazol-6-yl)urea

Cat. No.: B2658816
CAS No.: 860785-09-7
M. Wt: 217.228
InChI Key: DCQRSXQABSMAOH-UHFFFAOYSA-N
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Description

N-allyl-N’-(1,3-benzoxazol-6-yl)urea is an organic compound with the molecular formula C11H11N3O2. It is known for its unique structure, which includes an allyl group and a benzoxazole moiety linked through a urea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(1,3-benzoxazol-6-yl)urea typically involves the reaction of 1,3-benzoxazole-6-amine with allyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N-allyl-N’-(1,3-benzoxazol-6-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(1,3-benzoxazol-6-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-N’-(1,3-benzoxazol-6-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-allyl-N’-(1,3-benzoxazol-6-yl)urea involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The allyl group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-N’-(1,3-benzoxazol-6-yl)urea is unique due to its specific substitution pattern and the presence of both an allyl group and a benzoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(1,3-benzoxazol-6-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-5-12-11(15)14-8-3-4-9-10(6-8)16-7-13-9/h2-4,6-7H,1,5H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQRSXQABSMAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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